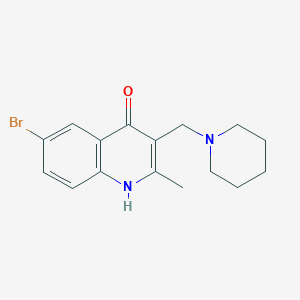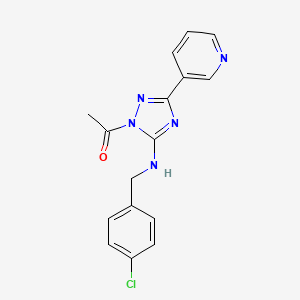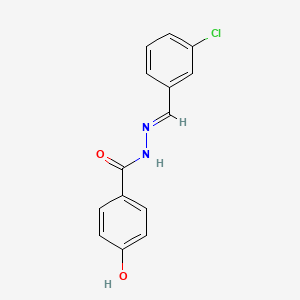![molecular formula C23H19N3O2 B5570006 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)
3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinone derivatives, such as 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, are recognized for their diverse biological activities, which range from antibacterial and antifungal to anticancer and analgesic effects. These compounds are synthesized through various chemical reactions, leveraging their molecular structure to yield desired properties (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves cyclization reactions, starting from anthranilamide derivatives and aldehydes. One study outlined an oxidant- and metal-free synthesis method that emphasizes the versatility and efficiency of creating biologically significant 4(3H)-quinazolinones (R. Cheng et al., 2014). Another route utilizes Schiff bases for novel syntheses, offering a pathway to both 4(3H)-quinazolinones and 1,3,4-oxadiazoles, highlighting the chemical versatility of these compounds (P. Reddy et al., 1986).
Molecular Structure Analysis
The molecular structure of 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone and its derivatives is crucial for their biological activity. Studies employing density functional theory (DFT) calculations, FTIR, NMR, and UV spectroscopy have provided insights into the molecular architecture, including HOMO and LUMO distributions, vibrational properties, and charge distribution, which underpin their chemical reactivity and interaction with biological targets (M. Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation can yield 3-benzylideneamino-4(3H)-quinazolinones, demonstrating the compound's reactivity and potential for structural diversification (P. Reddy et al., 1986).
Aplicaciones Científicas De Investigación
Biological Activities and Synthetic Approaches
Synthesis and Biological Activities : Quinazolinone derivatives, including compounds similar to 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, have been reported to possess a wide range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative activities, anti-malarial, and anti-diabetic properties. A study highlighted the synthesis of quinazolinone derivatives and their significant analgesic activity, showcasing their potential in pain management (Osarumwense Peter Osarodion, 2023).
Cyclic GMP Phosphodiesterase Inhibitors : Research on quinazoline derivatives has identified their role as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), which is crucial for various physiological processes. This activity is essential for the relaxation of coronary arteries, indicating potential therapeutic applications in cardiovascular diseases (Y. Takase et al., 1994).
One-Pot Synthesis Techniques : Innovative one-pot synthesis methods for quinazolinones have been developed, showcasing efficient routes to create these compounds. Such techniques highlight the versatility and potential for modification of quinazolinones for various scientific applications (R. Cheng et al., 2013).
Catalysis and Synthetic Utility
Catalytic Performance in Organic Synthesis : The utility of quinazolinone derivatives in catalysis has been explored, with findings indicating their effectiveness in facilitating the synthesis of other biologically active heterocycles. This demonstrates the compound's role not only as a target molecule but also as a catalyst in organic synthesis, expanding its scientific applications (S. Y. Ebrahimipour et al., 2018).
Spectroscopic and Characterization Studies
Spectrofluorometric Characterization and Antibacterial Activity : The synthesis and characterization of quinazolinone derivatives, followed by their evaluation for antibacterial activity, underscore the methodological advancements in studying these compounds. Spectrofluorometric techniques provide insight into the compound's properties and its potential for antibacterial applications (Salman A. Khan, 2017).
Propiedades
IUPAC Name |
3-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-7-3-4-8-19(16)22-25-21-10-6-5-9-20(21)23(27)26(22)24-15-17-11-13-18(28-2)14-12-17/h3-15H,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUDSARWIPYPAZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)
![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)


![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)
